Cas no 96965-54-7 (tert-butyl (4S)-1,3-thiazolidine-4-carboxylate)

tert-butyl (4S)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 4-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, (S)-
- S-4-Thiazolidinecarboxylic acid -1,1-dimethylethyl ester
- tert-butyl (4S)-1,3-thiazolidine-4-carboxylate
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- MDL: MFCD29076670
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250900-1.0g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 95% | 1.0g |
$541.0 | 2024-06-19 | |
Enamine | EN300-250900-0.25g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 95% | 0.25g |
$498.0 | 2024-06-19 | |
Enamine | EN300-250900-0.05g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 95% | 0.05g |
$455.0 | 2024-06-19 | |
Enamine | EN300-250900-1g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 1g |
$541.0 | 2023-09-15 | ||
Enamine | EN300-250900-0.1g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 95% | 0.1g |
$476.0 | 2024-06-19 | |
Enamine | EN300-250900-2.5g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 95% | 2.5g |
$1063.0 | 2024-06-19 | |
Enamine | EN300-250900-10g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 10g |
$2331.0 | 2023-09-15 | ||
Enamine | EN300-250900-5.0g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 95% | 5.0g |
$1572.0 | 2024-06-19 | |
Enamine | EN300-250900-10.0g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 95% | 10.0g |
$2331.0 | 2024-06-19 | |
Enamine | EN300-250900-0.5g |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate |
96965-54-7 | 95% | 0.5g |
$520.0 | 2024-06-19 |
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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tert-butyl (4S)-1,3-thiazolidine-4-carboxylateに関する追加情報
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate: A Comprehensive Overview
tert-butyl (4S)-1,3-thiazolidine-4-carboxylate is a compound with the CAS number 96965-54-7, which has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound belongs to the class of thiazolidinones, which are known for their versatile roles in various biochemical processes and as intermediates in the synthesis of bioactive molecules.
The molecular structure of tert-butyl (4S)-1,3-thiazolidine-4-carboxylate consists of a thiazolidine ring with a tert-butyl ester group attached at the 4-position. The S-enantiomer designation highlights its stereochemical configuration, which is critical for its biological activity and selectivity. Recent studies have demonstrated that this compound exhibits promising antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable candidate for further exploration in therapeutic applications.
One of the key areas of research involving tert-butyl (4S)-1,3-thiazolidine-4-carboxylate is its role as a building block in medicinal chemistry. Its ability to undergo various functional group transformations has made it an essential intermediate in the synthesis of complex molecules with intricate architectures. For instance, researchers have successfully utilized this compound to construct bioactive agents targeting specific cellular pathways involved in diseases such as Alzheimer's and Parkinson's.
Recent advancements in synthetic methodologies have also enhanced the accessibility and scalability of tert-butyl (4S)-1,3-thiazolidine-4-carboxylate. By employing efficient catalytic systems and asymmetric synthesis techniques, chemists have been able to produce this compound with high enantiomeric excess, ensuring its suitability for chiral resolution studies and enantioselective reactions.
In terms of pharmacokinetics, studies have shown that tert-butyl (4S)-1,3-thiazolidine-4-carboxylate demonstrates favorable absorption profiles in preclinical models, suggesting its potential for oral delivery in therapeutic formulations. Additionally, its metabolic stability has been evaluated using advanced analytical techniques such as LC-MS/MS, providing insights into its pharmacokinetic behavior and bioavailability.
The environmental impact of tert-butyl (4S)-1,3-thiazolidine-4-carboxylate has also been a topic of interest among researchers. Assessments conducted under simulated environmental conditions indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint and aligning with sustainable chemistry principles.
In conclusion, tert-butyl (4S)-1,3-thiazolidine-4-carboxylate stands out as a multifaceted compound with significant potential across diverse fields of research and application. Its structural versatility, coupled with emerging insights from cutting-edge studies, positions it as a pivotal molecule in the advancement of modern drug discovery and development.
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